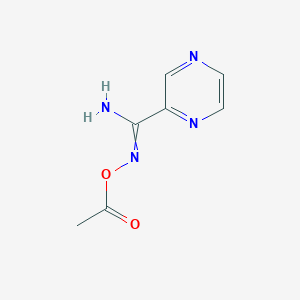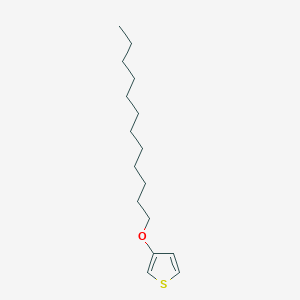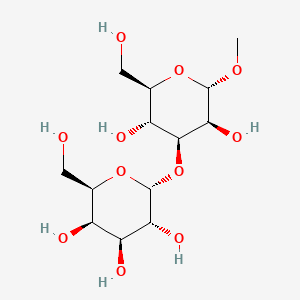![molecular formula C16H10N2O2 B14294423 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL CAS No. 112780-84-4](/img/structure/B14294423.png)
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is a chemical compound belonging to the class of organic compounds known as isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL typically involves the functionalization of the indenoisoquinoline core. One common method includes the nitration of 6H-indeno[1,2-C]isoquinolin-6-OL followed by nitrosation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL involves its interaction with molecular targets such as DNA topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoisoquinoline core but differs in its functional groups and biological activity.
4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-yl)butanoate: Another derivative with variations in the side chains and functional groups.
Uniqueness: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
112780-84-4 |
|---|---|
Molekularformel |
C16H10N2O2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
6-hydroxy-11-nitrosoindeno[1,2-c]isoquinoline |
InChI |
InChI=1S/C16H10N2O2/c19-17-15-12-7-3-4-8-13(12)16-14(15)11-6-2-1-5-10(11)9-18(16)20/h1-9,20H |
InChI-Schlüssel |
MIBSIFVCFYFIIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN(C3=C4C=CC=CC4=C(C3=C2C=C1)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)




![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)


